2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is known for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen.
Preparation Methods
The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The synthetic process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Industrial production methods focus on optimizing yield and safety. For instance, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. This process has been optimized to achieve a yield of 55% in a two-vessel-operated process .
Chemical Reactions Analysis
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has a wide range of scientific research applications. In medicinal chemistry, it serves as a key structural motif in the development of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses including SARS-CoV-2 . Additionally, this compound is used in the synthesis of anticancer agents, EGFR inhibitors, and VEGFR-2 inhibitors .
In biology, it is utilized in the study of enzyme inhibitors and signaling pathways. The compound’s unique structure allows it to interact with various molecular targets, making it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, as an antiviral agent, it inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, thereby preventing viral replication . In cancer therapy, it acts as an inhibitor of tyrosine kinases, such as EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis .
Comparison with Similar Compounds
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as brivanib alaninate and BMS-690514. These compounds share a similar bicyclic structure but differ in their specific substituents and biological activities .
Brivanib alaninate: An antitumorigenic drug approved by the US FDA in 2011, used in cancer therapy.
BMS-690514: An EGFR inhibitor in clinical phase II, used in the treatment of various cancers.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C9H12N4O2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol |
InChI |
InChI=1S/C9H12N4O2/c1-15-9-8-2-6(7(10)4-14)3-13(8)12-5-11-9/h2-3,5,7,14H,4,10H2,1H3 |
InChI Key |
INZATLBMBGAUOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC(=C2)C(CO)N |
Origin of Product |
United States |
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